2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
CAS No.: 86520-63-0
Cat. No.: VC20764979
Molecular Formula: C16H20Cl3NO10
Molecular Weight: 492.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86520-63-0 |
|---|---|
| Molecular Formula | C16H20Cl3NO10 |
| Molecular Weight | 492.7 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 |
| Standard InChI Key | IBUZGVQIKARDAF-MBJXGIAVSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate is a specialized glycosyl donor extensively used in synthetic carbohydrate chemistry and glycobiology. This compound facilitates the formation of glycosidic bonds, enabling the synthesis of complex oligosaccharides and glycoconjugates critical for biomedical and biotechnological applications . Below is a detailed analysis of its chemical properties, synthesis, and applications.
Physical and Chemical Properties
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 122°C |
| Purity | ≥93.0% (HPLC) ; ≥95.0% (HPLC) |
| Storage Conditions | Refrigerator or freezer (2–8°C) |
| Appearance | White to yellow crystalline powder |
Synthesis and Reactivity
The compound is synthesized by acetylating D-galactose at hydroxyl positions 2,3,4,6 and introducing a trichloroacetimidate group at the anomeric position (C1). This configuration activates the molecule as a glycosyl donor, enabling stereoselective glycosylation under mild acidic conditions (e.g., with BF₃·Et₂O or TMSOTf) . The trichloroacetimidate group enhances leaving-group ability, promoting efficient coupling with glycosyl acceptors .
Glycoconjugate Synthesis
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Oligosaccharide Assembly: Used to construct α-linked galactose residues in complex carbohydrates, such as blood group antigens .
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Glycoprotein Engineering: Facilitates site-specific glycosylation of proteins for therapeutic applications .
Drug Development
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Glycosylated Therapeutics: Enhances drug solubility and targeting, particularly in antiviral and anticancer agents .
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Prodrug Activation: Serves as a masked glycoside that releases active drugs under physiological conditions .
Vaccine Design
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Carbohydrate-Based Vaccines: Synthesizes pathogen-mimetic glycans to elicit immune responses against bacterial and viral infections .
Biotechnology
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